molecular formula C21H23N3O B2977041 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone CAS No. 1206996-04-4

2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone

Cat. No. B2977041
CAS RN: 1206996-04-4
M. Wt: 333.435
InChI Key: GFTMGEUOKVTVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone, also known as ITPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ITPE is a synthetic compound that belongs to the class of indole-based molecules, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the serotonin 5-HT1A receptor. This leads to an increase in the concentration of serotonin in the synaptic cleft, resulting in the modulation of the serotonin neurotransmitter system. 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone has also been shown to interact with the dopamine D2 receptor, which may contribute to its antipsychotic properties.
Biochemical and Physiological Effects:
2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone has also been shown to decrease the levels of corticosterone, a hormone that is associated with stress and anxiety. In addition, 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone has been shown to increase the levels of cAMP response element-binding protein (CREB), a transcription factor that is involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone in lab experiments is its selectivity towards the serotonin and dopamine neurotransmitter systems, which allows for the specific modulation of these systems without affecting other neurotransmitter systems. Another advantage is its synthetic nature, which allows for the production of large quantities of the compound for research purposes. However, one of the limitations of using 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone in lab experiments is its relatively low solubility in water, which may limit its application in certain experimental setups.

Future Directions

There are several future directions that can be explored with regards to 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone. One potential direction is the development of more potent and selective analogs of 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone that can be used for the treatment of mood disorders. Another direction is the investigation of the long-term effects of 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone on the brain and behavior, particularly with regards to its potential neuroprotective properties. Additionally, the use of 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone as a tool for the study of the serotonin and dopamine neurotransmitter systems can be further explored.

Synthesis Methods

The synthesis of 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone involves the reaction of indole-2-carboxylic acid with 4-(m-tolyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation between the carboxylic acid and the piperazine, resulting in the formation of 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone. The purity of the synthesized compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone has shown promising results in various scientific research applications, particularly in the field of neuroscience. It has been reported to possess antidepressant, anxiolytic, and antipsychotic properties, making it a potential candidate for the treatment of mood disorders such as depression and anxiety. 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone has also been shown to modulate the serotonin and dopamine neurotransmitter systems in the brain, which are known to be involved in the regulation of mood and behavior.

properties

IUPAC Name

2-indol-1-yl-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-17-5-4-7-19(15-17)22-11-13-23(14-12-22)21(25)16-24-10-9-18-6-2-3-8-20(18)24/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTMGEUOKVTVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone

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